N,5-dimethyl-N-(6-morpholin-4-ylpyridin-3-yl)pyrazine-2-carboxamide
Description
N,5-dimethyl-N-(6-morpholin-4-ylpyridin-3-yl)pyrazine-2-carboxamide: is a synthetic organic compound that belongs to the class of pyrazine carboxamides. This compound is characterized by its complex structure, which includes a pyrazine ring, a morpholine ring, and a pyridine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N,5-dimethyl-N-(6-morpholin-4-ylpyridin-3-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-12-9-18-14(11-17-12)16(22)20(2)13-3-4-15(19-10-13)21-5-7-23-8-6-21/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSBIWSXVDREBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)C2=CN=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-(6-morpholin-4-ylpyridin-3-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate diamines with dicarbonyl compounds under acidic or basic conditions.
Substitution Reactions: The introduction of the morpholine and pyridine rings can be achieved through nucleophilic substitution reactions. For example, the morpholine ring can be introduced by reacting a suitable halogenated pyrazine derivative with morpholine.
Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the substituted pyrazine with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.
Substitution: The compound can participate in various substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenated derivatives, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Dihydropyrazine derivatives.
Substitution Products: Various substituted pyrazine and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N,5-dimethyl-N-(6-morpholin-4-ylpyridin-3-yl)pyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research has focused on its potential anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Studies have explored its ability to inhibit specific enzymes or receptors involved in disease pathways, making it a potential candidate for the treatment of conditions such as cancer, bacterial infections, and inflammatory diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-(6-morpholin-4-ylpyridin-3-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(6-morpholin-4-ylpyridin-3-yl)pyrazine-2-carboxamide: Lacks the dimethyl substitution, which may affect its biological activity and chemical reactivity.
5-methyl-N-(6-morpholin-4-ylpyridin-3-yl)pyrazine-2-carboxamide: Contains only one methyl group, potentially altering its interaction with biological targets.
N-(6-morpholin-4-ylpyridin-3-yl)pyrazine-2-carboxylic acid: The carboxylic acid group may confer different solubility and reactivity properties.
Uniqueness
N,5-dimethyl-N-(6-morpholin-4-ylpyridin-3-yl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical and biological properties. The presence of both the morpholine and pyridine rings, along with the dimethyl substitution, provides a distinct structure that can interact with a variety of molecular targets, potentially leading to unique biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
